Morpholine, 4-(3-(o-phenoxyphenoxy)propyl)-, hydrochloride
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Overview
Description
Morpholine, 4-(3-(o-phenoxyphenoxy)propyl)-, hydrochloride is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a morpholine ring substituted with a propyl chain linked to two phenoxy groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, 4-(3-(o-phenoxyphenoxy)propyl)-, hydrochloride typically involves the reaction of morpholine with 3-(o-phenoxyphenoxy)propyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction conditions such as temperature, pressure, and pH is common to optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Morpholine, 4-(3-(o-phenoxyphenoxy)propyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the morpholine ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted morpholine derivatives.
Scientific Research Applications
Morpholine, 4-(3-(o-phenoxyphenoxy)propyl)-, hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a corrosion inhibitor in various industrial processes.
Mechanism of Action
The mechanism of action of Morpholine, 4-(3-(o-phenoxyphenoxy)propyl)-, hydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Morpholine, 4-(3-(p-phenoxyphenoxy)propyl)-, hydrochloride
- Morpholine, 4-(3-(m-phenoxyphenoxy)propyl)-, hydrochloride
- Morpholine, 4-(3-(o-phenoxyphenoxy)ethyl)-, hydrochloride
Uniqueness
Morpholine, 4-(3-(o-phenoxyphenoxy)propyl)-, hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and binding affinities, making it valuable for targeted applications in research and industry.
Properties
CAS No. |
24591-48-8 |
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Molecular Formula |
C19H24ClNO3 |
Molecular Weight |
349.8 g/mol |
IUPAC Name |
4-[3-(2-phenoxyphenoxy)propyl]morpholine;hydrochloride |
InChI |
InChI=1S/C19H23NO3.ClH/c1-2-7-17(8-3-1)23-19-10-5-4-9-18(19)22-14-6-11-20-12-15-21-16-13-20;/h1-5,7-10H,6,11-16H2;1H |
InChI Key |
YRQMHIGCUQSMAF-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCCOC2=CC=CC=C2OC3=CC=CC=C3.Cl |
Origin of Product |
United States |
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